2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
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Overview
Description
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a triazinan ring and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide typically involves multiple steps. The process begins with the formation of the triazinan ring, followed by the introduction of the morpholinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazinan derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazinan ring and morpholinyl group can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetonitrile
- 3,5-dimethyl-1,2,4-triazole
- 1,3,5-tris((1/2 H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione
Uniqueness
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is unique due to its combination of a triazinan ring and a morpholinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H21N5O6 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O6/c1-20-16(26)21(2)18(28)23(17(20)27)11-14(24)19-13-5-3-12(4-6-13)15(25)22-7-9-29-10-8-22/h3-6H,7-11H2,1-2H3,(H,19,24) |
InChI Key |
HWDIUWKDQMKMDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Origin of Product |
United States |
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